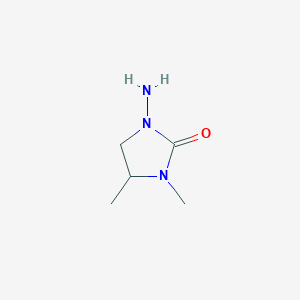

1-Amino-3,4-dimethylimidazolidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Amino-3,4-dimethylimidazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H11N3O and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Stability

1-Amino-3,4-dimethylimidazolidin-2-one is characterized by its high thermal and chemical stability, making it an effective solvent for a variety of chemical reactions. Its polar aprotic nature allows it to dissolve both organic and inorganic compounds efficiently. The compound exhibits stability in acidic and alkaline conditions, which enhances its utility in synthetic chemistry .

Applications in Organic Synthesis

- Solvent for Chemical Reactions : DMI serves as an excellent solvent for nucleophilic substitution reactions. It facilitates the synthesis of various organic compounds, including phenylether derivatives and amino compounds. Its high dielectric constant and solvation effect enhance reaction rates and yields .

- Halogenation Reagent : A notable application of DMI is in the halogenation of alcohols. Research has demonstrated that DMI can be used as a reusable halogenation reagent when combined with oxalyl chloride, allowing for efficient conversion of alcohols to halides without the need for additional bases .

- Polymer Production : DMI is utilized in the manufacture of high-performance polymers such as polyamides and polyimides. It accelerates the formation of amide and imide groups, leading to high molecular weight polymers with desirable thermal properties .

Pharmaceutical Applications

- Drug Development : DMI derivatives have been explored as potential inhibitors for various enzymes, including 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of this enzyme may have therapeutic implications for conditions like Type 2 diabetes by modulating glucocorticoid levels in target tissues .

- Antisense Oligonucleotides : Recent studies have incorporated DMI into the design of antisense oligonucleotide gapmers aimed at silencing drug resistance genes in tumor cells. The incorporation of DMI-modified linkages has shown promise in enhancing cellular uptake and resistance to nuclease degradation, thereby improving therapeutic efficacy against cancers exhibiting multidrug resistance .

Data Table: Summary of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Organic Synthesis | Solvent for Reactions | High-polarity solvent facilitating nucleophilic substitutions |

| Halogenation | Reusable reagent for converting alcohols to halides | |

| Polymer Chemistry | Polymer Production | Enhances formation of polyamides and polyimides |

| Pharmaceutical | Enzyme Inhibition | Potential treatment for Type 2 diabetes via 11β-HSD1 inhibition |

| Antisense Oligonucleotides | Improves drug delivery and efficacy against tumor cell drug resistance |

Case Studies

- Halogenation Reaction : A study demonstrated the use of DMI in a halogenation reaction where alcohols were converted to halides with high efficiency. The process was notable for its simplicity and reusability of the DMI reagent, resulting in minimal waste generation .

- Antisense Oligonucleotide Development : Research on gapmers containing DMI linkages showed that these modified oligonucleotides could effectively silence MDR1 mRNA in tumor cells, thereby restoring sensitivity to chemotherapeutic agents. This highlights the potential for DMI derivatives in advancing cancer therapies .

属性

CAS 编号 |

170500-50-2 |

|---|---|

分子式 |

C5H11N3O |

分子量 |

129.16 g/mol |

IUPAC 名称 |

1-amino-3,4-dimethylimidazolidin-2-one |

InChI |

InChI=1S/C5H11N3O/c1-4-3-8(6)5(9)7(4)2/h4H,3,6H2,1-2H3 |

InChI 键 |

FRFGSXBQYIOXQT-UHFFFAOYSA-N |

SMILES |

CC1CN(C(=O)N1C)N |

规范 SMILES |

CC1CN(C(=O)N1C)N |

同义词 |

2-Imidazolidinone,1-amino-3,4-dimethyl-(9CI) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。